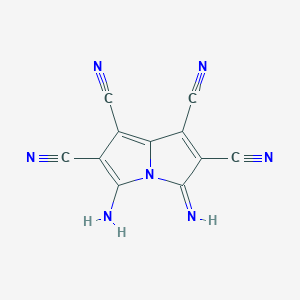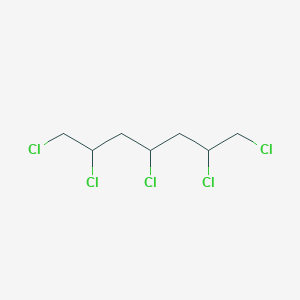
1-Phenyloct-2-ene-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-1,2-propanedione , is an organic compound with the molecular formula C9H8O2. Its structure features a phenyl group attached to a propanedione backbone. The compound exhibits interesting chemical properties and has applications in various fields.
Métodos De Preparación
Synthetic Routes:: 1-Phenyloct-2-ene-1,7-dione can be synthesized through several methods:
Acylation of Phenylacetone: One common route involves acylating phenylacetone (1-phenyl-2-propanone) with acetic anhydride or acetyl chloride.
Aldol Condensation: Another approach is the aldol condensation of benzaldehyde with acetone, followed by dehydration.
Enolate Formation: Formation of the enolate of 1-phenyl-2-propanone, followed by oxidation, yields the desired compound.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.
Análisis De Reacciones Químicas
1-Phenyloct-2-ene-1,7-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form a diketone or a carboxylic acid.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and strong acids are often used.
Major Products: The specific products depend on reaction conditions, but diketones, alcohols, and substituted phenyl derivatives are common.
Aplicaciones Científicas De Investigación
1-Phenyloct-2-ene-1,7-dione finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Flavor and Fragrance Industry: Due to its aromatic properties.
Photoinitiators: Used in polymerization processes.
Mecanismo De Acción
The exact mechanism of action for this compound varies based on its specific application. its reactivity as a diketone and its phenyl group contribute to its effects.
Comparación Con Compuestos Similares
1-Phenyloct-2-ene-1,7-dione stands out due to its unique combination of a phenyl group and a propanedione backbone. Similar compounds include acetyl benzoyl, camphorquinone, and 2,3-butanedione .
Propiedades
Número CAS |
132559-69-4 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
1-phenyloct-2-ene-1,7-dione |
InChI |
InChI=1S/C14H16O2/c1-12(15)8-4-2-7-11-14(16)13-9-5-3-6-10-13/h3,5-7,9-11H,2,4,8H2,1H3 |
Clave InChI |
REXCQOASQKYZEK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC=CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


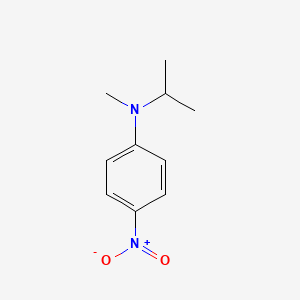

![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
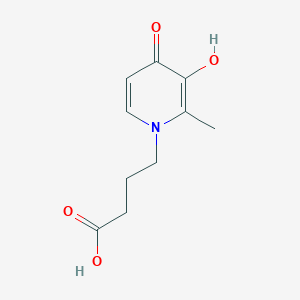
silane](/img/structure/B14277367.png)
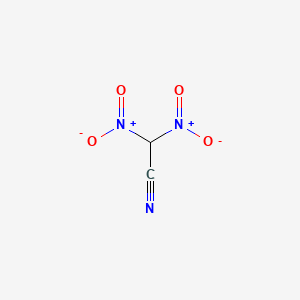
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

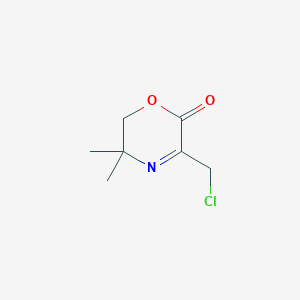


![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
